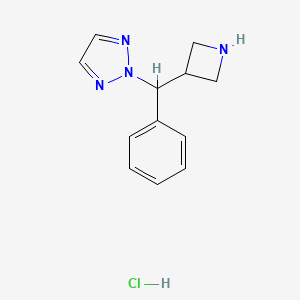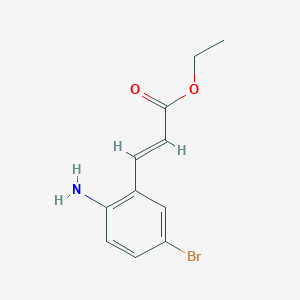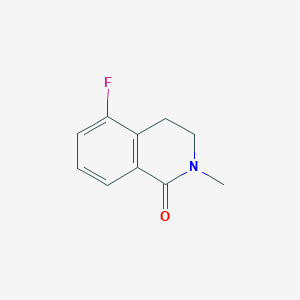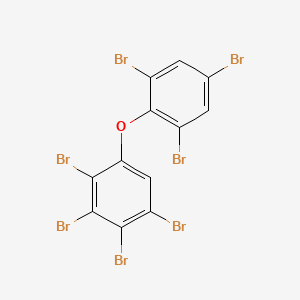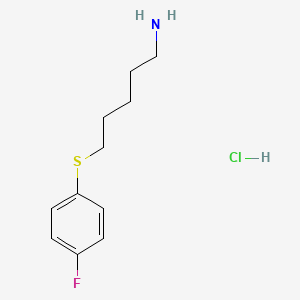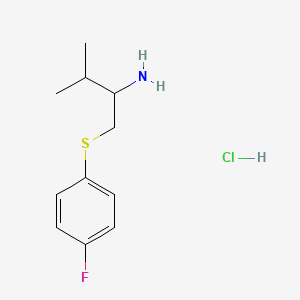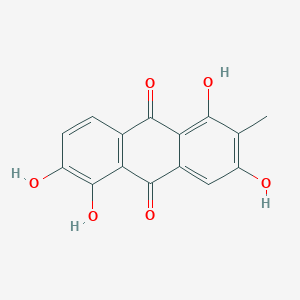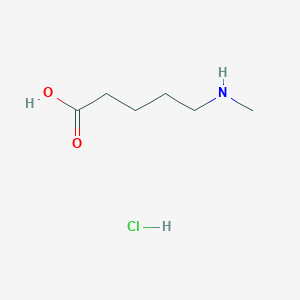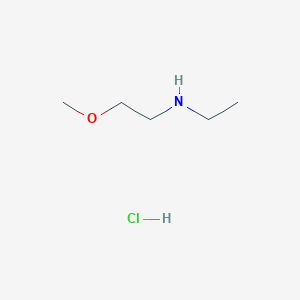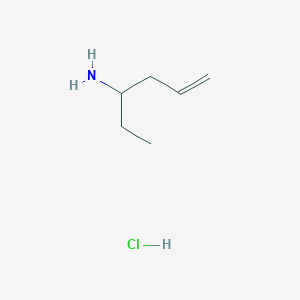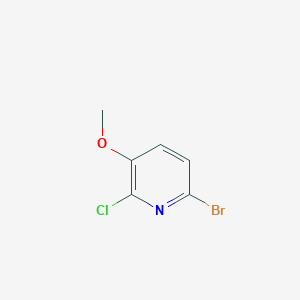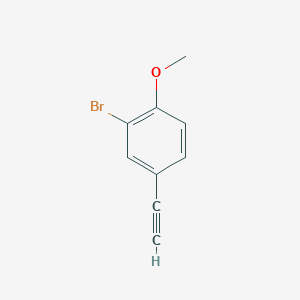![molecular formula C11H11BrClN3 B1446906 5-Bromo-4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 717900-59-9](/img/structure/B1446906.png)
5-Bromo-4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
5-Bromo-4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It belongs to the class of nitrogen heterocyclic compounds and is primarily used as a medicinal chemistry intermediate .
Synthesis Analysis
The synthesis of 5-Bromo-4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with N-bromosuccinamide .Molecular Structure Analysis
The molecular formula of 5-Bromo-4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine is C11H11BrClN3. It has an average mass of 300.582 Da and a monoisotopic mass of 298.982483 Da .Chemical Reactions Analysis
The compound has been used in the design and synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives based on molecular diversity . These derivatives have shown significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines .Physical And Chemical Properties Analysis
The compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data.Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Pyrrolopyrimidine Nucleosides : 5-Bromo-4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine has been synthesized through various chemical reactions, including treatment with N-bromoacetamide and deacetylation processes. This synthesis is significant for creating pyrrolopyrimidine nucleosides related to pyrrolo[2,3-d]pyrimidine nucleoside antibiotics (Hinshaw et al., 1969).
Cu-Catalyzed Coupling Reaction : A Cu-catalyzed method has been reported for the efficient synthesis of pyrrolo[2,3-d]pyrimidine derivatives from 5-bromo-2,4-dichloropyrimidine. This green and simple method offers economical approaches to numerous pyrrolo[2,3-d]pyrimidine derivatives (Wang et al., 2017).
Nucleophilic Displacement Reactions : Studies have shown that the 4-chloro group in 5-bromo-4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine can be preferentially replaced in a series of nucleophilic displacement reactions. This offers insights into the chemical behavior and reactivity of this compound (Pudlo et al., 1988).
Biological and Antiviral Properties
Antiviral Activity : Certain derivatives of 5-bromo-4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine, such as 5-halogen-substituted analogues, have demonstrated activity against human cytomegalovirus (HCMV) at concentrations lower than those producing comparable cytotoxicity in uninfected cells. This highlights its potential in antiviral research (Pudlo et al., 1988).
Selective Inhibition Properties : Studies on 5-bromotubercidin, a synthetic analogue of this compound, have shown its ability to interfere with cellular processes and selectively inhibit mammalian cell growth and synthesis of high-molecular-weight cellular RNA species. This specificity makes it valuable as a metabolic probe in cellular and viral studies (Brdar & Reich, 2008).
Synthesis of Analogues and Derivatives
Synthesis of Pyrrolopyrimidine Derivatives : The synthesis of various pyrrolopyrimidine derivatives, including those derived from 5-bromo-4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine, has been a focus of research. These derivatives have potential applications in medicinal chemistry, including antiviral activities (Swayze et al., 1992).
Fused Pyrrolopyrimidine Compounds : The creation of fused pyrrolopyrimidine compounds and their reductive conversion to new aminopyrrolopyrimidines illustrates the versatility and potential applications of this chemical structure in creating new pharmaceutical compounds (Desai, 2006).
properties
IUPAC Name |
5-bromo-4-chloro-7-cyclopentylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClN3/c12-8-5-16(7-3-1-2-4-7)11-9(8)10(13)14-6-15-11/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNKKZJTGNTSNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C3=C2N=CN=C3Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



